molecular formula C7H10Br2SSi B14661670 (2,5-Dibromothiophen-3-yl)(trimethyl)silane CAS No. 38611-18-6

(2,5-Dibromothiophen-3-yl)(trimethyl)silane

Cat. No.: B14661670
CAS No.: 38611-18-6
M. Wt: 314.11 g/mol
InChI Key: DNOFRKOBCHBBAJ-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(trimethylsilyl)thiophene is an organosilicon compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms and a trimethylsilyl group in this compound makes it a valuable intermediate in organic synthesis, particularly in the field of materials science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-(trimethylsilyl)thiophene typically involves the bromination of 3-(trimethylsilyl)thiophene. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of 2,5-Dibromo-3-(trimethylsilyl)thiophene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-(trimethylsilyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling, where boronic acids or esters are used as reagents.

    Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene oxides or reduced to form dihydrothiophenes.

    Polymerization: The compound can undergo polymerization to form polythiophenes, which are valuable in electronic applications.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution: Formation of various substituted thiophenes.

    Oxidation: Formation of thiophene oxides.

    Reduction: Formation of dihydrothiophenes.

Scientific Research Applications

2,5-Dibromo-3-(trimethylsilyl)thiophene has several applications in scientific research:

    Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.

    Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds.

    Organic Synthesis: Acts as a building block for the construction of complex molecules.

    Catalysis: Used in the development of new catalytic systems for organic reactions.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-(trimethylsilyl)thiophene in various reactions involves the activation of the thiophene ring and the subsequent substitution or addition of functional groups. The bromine atoms act as leaving groups, facilitating the formation of new bonds. The trimethylsilyl group can also be involved in protecting the thiophene ring during reactions, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromothiophene: Lacks the trimethylsilyl group, making it less versatile in certain reactions.

    3-(Trimethylsilyl)thiophene: Lacks the bromine atoms, limiting its use in substitution reactions.

    2,5-Dibromo-3-hexylthiophene: Contains a hexyl group instead of a trimethylsilyl group, affecting its solubility and reactivity.

Uniqueness

2,5-Dibromo-3-(trimethylsilyl)thiophene is unique due to the presence of both bromine atoms and a trimethylsilyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

38611-18-6

Molecular Formula

C7H10Br2SSi

Molecular Weight

314.11 g/mol

IUPAC Name

(2,5-dibromothiophen-3-yl)-trimethylsilane

InChI

InChI=1S/C7H10Br2SSi/c1-11(2,3)5-4-6(8)10-7(5)9/h4H,1-3H3

InChI Key

DNOFRKOBCHBBAJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(SC(=C1)Br)Br

Origin of Product

United States

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